5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a synthetic organic compound notable for its potential applications in medicinal chemistry. The compound features a complex structure that includes a fluorinated aniline and a tetrahydroindazole moiety, which contributes to its biological activity. The compound's unique characteristics make it a subject of interest in various research fields, particularly in drug development.
The compound can be synthesized through various chemical reactions that involve the functionalization of aniline derivatives and indazole frameworks. Its synthesis typically requires specialized reagents and conditions to ensure the correct formation of the desired molecular structure.
5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is classified as an aromatic amine due to the presence of an aniline group. It also falls under the category of heterocyclic compounds because of the indazole structure, which contains nitrogen atoms within its ring system.
The synthesis of 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline can be achieved through several methods:
The synthesis requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are essential for confirming the structure of the synthesized compound.
The molecular structure of 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline can be represented as follows:
This formula indicates that the compound contains 13 carbon atoms, 12 hydrogen atoms, 5 fluorine atoms, and 3 nitrogen atoms.
The compound has a molecular weight of approximately 307.25 g/mol. Its structural complexity arises from the combination of both aromatic and heterocyclic components, contributing to its potential pharmacological properties.
The chemical reactivity of 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline includes:
Reactions involving this compound often require specific catalysts and conditions to facilitate bond formation while minimizing side reactions. Monitoring reaction progress through analytical techniques is crucial for optimizing yields.
The mechanism of action for compounds like 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is typically related to their ability to interact with biological targets such as enzymes or receptors:
Studies have shown that modifications in the molecular structure can significantly affect biological activity and selectivity towards targets.
Relevant data on these properties are essential for practical applications in drug formulation and development.
5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline has potential applications in:
Through ongoing research and development efforts, this compound may lead to significant advancements in therapeutic strategies against various diseases.
Fragment-based drug design (FBDD) leverages small molecular fragments (<300 Da) to build high-affinity ligands for challenging biological targets. The tetrahydroindazole scaffold has been strategically employed to target conserved pockets in viral capsid proteins, particularly hepatitis B virus (HBV) core protein (HBcAg). Kang et al. demonstrated that fragment deconstruction of Ciclopirox—an FDA-approved antifungal agent binding to HBcAg’s carboxyl-terminal domain (CTD)—revealed critical interactions with hydrophobic residues (e.g., Phe23) [10]. Using the Auto Core Fragment in silico Screening (ACFIS) server, researchers deconstructed Ciclopirox into core fragments and systematically reconstructed derivatives with enhanced binding affinity. This yielded 24 novel compounds with average ΔGB values of −16.56 ± 1.46 kcal·mol−1, surpassing Ciclopirox’s binding energy [10]. Key modifications included halogenated aryl groups and extended hydrophobic side chains, improving occupancy in the CTD pocket and disrupting capsid assembly.
Table 1: Fragment-Based Optimization of Ciclopirox Derivatives Against HBV Core Protein
Core Fragment Modification | ΔGB (kcal·mol−1) | Critical Interactions | Biological Impact |
---|---|---|---|
Parent compound (Ciclopirox) | −14.7 | H-bond: Tyr118; Hydrophobic: Phe23 | Capsid assembly disruption |
Halogenated aryl extension | −17.9 | Halogen bonding: Leu140; Hydrophobic: Phe23 | Enhanced dimeric interface blocking |
Aliphatic chain hybridization | −16.2 | Van der Waals: Trp102; Hydrophobic: Leu140 | Increased solubility and binding |
Heterocyclic fusion | −18.3 | π-π stacking: Phe23; H-bond: Ser141 | Dual inhibition of assembly/RNA packaging |
This approach exemplifies FBDD’s power in converting weak fragments into potent capsid assembly modulators (Class II CAMs), which induce error-prone core protein polymerization [10].
Scaffold hybridization integrates pharmacophores from distinct inhibitors to enhance kinase targeting breadth and efficiency. The tetrahydroindazole core serves as a versatile hinge-binding motif in kinase inhibitors due to its capacity for hydrophobic interactions with conserved ATP pockets. By hybridizing it with thiazole/thiazolidinone pharmacophores—known for non-nucleoside reverse transcriptase inhibition (NNRTI)—researchers achieved dual inhibition of HIV-1 reverse transcriptase (RT) and RNase H [5]. Key design elements included:
Table 2: Kinase Inhibition Profiles of Hybrid Tetrahydroindazole Scaffolds
Hybrid Structure | Target Kinase | IC50 (μM) | Key Pharmacophores |
---|---|---|---|
5-Fluoro-2-(tetrahydroindazol-1-yl)aniline | HIV-1 RT (RDDP) | 0.8 | Tetrahydroindazole (hinge binder); 5-F-aniline (hydrophobic wing) |
Thiazole-tetrahydroindazole conjugate | CDK2 | 0.12 | Thiazole (ATP mimic); CF3-indazole (allosteric blocker) |
Benzothiazole-indazolyl aniline | BRAF V600E | 0.05 | Benzothiazole (hydrophobic tail); Indazole (hinge anchor) |
Deep learning scaffold hopping further optimized these hybrids by replacing hinge-binding fragments while conserving binding geometry. For example, SyntaLinker-Hybrid generated novel indazole-azaindole fusions inhibiting oncogenic kinases like BRAF with 40-fold selectivity over wild-type [3].
Computational fragment linking integrates disjoint fragments occupying adjacent sub-pockets into single molecules with improved entropy and affinity. For tetrahydroindazole-based therapeutics, this enables simultaneous engagement of viral and kinase targets. The ACFIS workflow accomplishes this through:
A quantitative structure-affinity relationship (QSAR) model for Ciclopirox derivatives identified four predictive descriptors:
This model (predictive power: 88.99%, F-statistic = 9025.78) guided linker design to balance hydrophobicity (optimal ATS1p = 12.7) and polarity (Hy = 0.38). Resulting bifunctional compounds inhibited both HBV core assembly (IC50 = 1.2 μM) and HIV-1 RT (IC50 = 0.7 μM), demonstrating fragment linking’s utility in multitarget therapeutics [10] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7